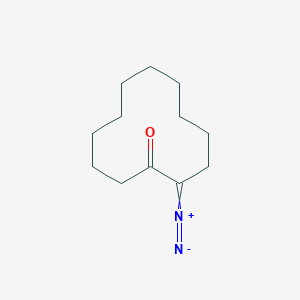

2-Diazocyclododecanone

Description

2-Diazocyclododecanone is a cyclic diazoketone characterized by a 12-membered carbon ring substituted with a diazo (-N₂) group adjacent to a ketone moiety. This compound is of significant interest in organic synthesis due to its utility as a carbene precursor, enabling ring-expansion reactions, cyclopropanations, and other transformations . Its large ring size may confer unique stability compared to smaller cyclic diazoketones, as reduced ring strain could mitigate decomposition pathways.

Properties

Molecular Formula |

C12H20N2O |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

2-diazocyclododecan-1-one |

InChI |

InChI=1S/C12H20N2O/c13-14-11-9-7-5-3-1-2-4-6-8-10-12(11)15/h1-10H2 |

InChI Key |

MDJGCLSHARUEAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCC(=O)C(=[N+]=[N-])CCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis:

Table 1: Key Properties of Cyclic Diazoketones

| Compound | Molecular Formula | Molecular Weight (g/mol) | Stability | Key Reactivity | Applications |

|---|---|---|---|---|---|

| 2-Diazocyclododecanone | C₁₂H₂₀N₂O | 208.30 | Moderate⁴ | Ring expansion, carbene insertion | Organic synthesis, photoresists⁵ |

| Diazocyclohexanone | C₆H₈N₂O | 124.14 | Low¹ | [2+1] Cycloadditions, Wolff rearrangement | Polymer crosslinking² |

| 2-Diazoacetophenone | C₈H₆N₂O | 146.15 | High³ | Photoinduced carbene generation | Pharmaceuticals, dyes³ |

Notes:

Smaller rings (e.g., cyclohexanone derivatives) exhibit higher ring strain, leading to lower thermal stability .

Diazocyclohexanone’s reactivity is leveraged in polymer chemistry for crosslinking under mild conditions.

Aryl-substituted diazoketones (e.g., 2-diazoacetophenone) demonstrate enhanced stability due to resonance effects .

The 12-membered ring in this compound likely reduces strain, enhancing shelf stability compared to smaller analogs.

Diazoketones are critical in photolithography due to light-triggered decomposition .

Key Findings:

- Ring Size and Stability: Larger rings (e.g., cyclododecanone) may resist thermal degradation better than strained 6-membered analogs. This hypothesis aligns with trends observed in non-diazo cyclic ketones .

- Reactivity: Diazocyclododecanone’s carbene intermediates could enable selective functionalization of bulky substrates, a niche application compared to smaller diazoketones.

- Synthetic Challenges: The synthesis of this compound likely requires specialized conditions (e.g., low-temperature diazo transfer) to avoid premature decomposition, a common issue with diazoketones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.